molecular formula C9H8BrNO B2668370 N-(3-Bromophenyl)Acrylamide CAS No. 134046-67-6

N-(3-Bromophenyl)Acrylamide

Cat. No.: B2668370
CAS No.: 134046-67-6
M. Wt: 226.073
InChI Key: PAJMSUNTWHMLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)acrylamide ( 134046-67-6) is a chemical compound with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . As an α,β-unsaturated carbonyl compound, it belongs to a class of molecules known as type-2 alkenes, which are characterized by a structure that can act as a soft electrophile . This structure allows it to preferentially form covalent adducts with soft biological nucleophiles, such as the sulfhydryl groups on cysteine residues within proteins . Such interactions can inhibit the function of key presynaptic proteins, which is a recognized molecular mechanism behind the neurotoxic effects observed in related acrylamide compounds . This mechanism, involving adduct formation and subsequent disruption of nerve terminal function, is a primary area of investigation in neurotoxicology research . Researchers can utilize this compound as a building block or reference standard in various experimental contexts. Given its properties, it is essential to handle this material with care. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-4-7(10)6-8/h2-6H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJMSUNTWHMLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3 Bromophenyl Acrylamide and Its Analogues

Established Synthetic Routes and Reaction Optimization

Traditional methods for the synthesis of N-substituted acrylamides, including N-(3-Bromophenyl)Acrylamide, primarily rely on the reaction of a nucleophilic amine with an activated carboxylic acid derivative or direct condensation reactions.

Acryloylation of Bromoanilines

The most direct and widely employed method for synthesizing this compound is the acylation of 3-bromoaniline (B18343) with acryloyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions. The process involves the reaction of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

The reaction mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the amide.

Optimization of this reaction typically involves screening various bases and solvents to maximize yield and purity. Organic bases such as triethylamine (B128534) and diisopropylethylamine (DIPEA) are commonly used in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Alternatively, inorganic bases like sodium hydroxide (B78521) in a biphasic system of water and an organic solvent can be employed. The choice of base and solvent system can significantly influence reaction rates and the ease of product isolation. Yields for the synthesis of N-phenyl acrylamide (B121943) derivatives via this acylation route typically range from 69% to 81%.

Amine PrecursorAcylating AgentBaseSolventTypical Yield Range
3-BromoanilineAcryloyl ChlorideTriethylamineDichloromethaneGood to Excellent
Substituted AnilinesAcryloyl ChlorideDiisopropylethylamine (DIPEA)Dichloromethane (DCM)69-81%
Primary/Secondary AminesAcyl HalidesSodium Hydroxide (aq)Water/Organic BiphasicVariable

Condensation-Based Synthetic Approaches

An alternative to using highly reactive acryloyl chloride is the direct condensation of 3-bromoaniline with acrylic acid. This approach requires the use of a coupling agent to activate the carboxylic acid. Reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate this transformation. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Another relevant condensation method is the Doebner-Knoevenagel condensation, which offers a selective synthesis of acrylamides under mild, ambient temperature conditions. This reaction can tolerate a wide range of functional groups and typically affords the E-isomer with high selectivity.

Development of Novel and Sustainable Synthetic Strategies

In line with the growing emphasis on environmentally benign chemical processes, recent research has focused on developing more sustainable methods for amide bond formation, applicable to the synthesis of this compound.

Green Chemistry Principles in Acrylamide Synthesis

Green chemistry principles are being applied to acrylamide synthesis to reduce waste and avoid hazardous reagents. A significant industrial achievement is the biocatalytic production of acrylamide from acrylonitrile (B1666552) using nitrile hydratase enzymes. This enzymatic process operates in water under mild conditions, achieving nearly 100% conversion and selectivity with no waste generation, effectively replacing older methods that used copper catalysts or sulfuric acid.

For N-substituted acrylamides, enzymatic methods using lipases as catalysts are also being explored. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for amidation reactions in greener solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. These biocatalytic approaches offer significant advantages in terms of sustainability and safety.

Catalytic Innovations for Efficient Production

A key goal in modern synthesis is the replacement of stoichiometric activating agents with catalytic alternatives. Direct catalytic amidation of carboxylic acids with amines is an attractive, atom-economical approach where water is the only byproduct. Various catalytic systems have been developed for this purpose.

Boronic acid catalysts have been shown to promote the direct condensation of carboxylic acids and amines. Other effective systems include metal-based catalysts. For example, titanium(IV) isopropoxide and titanium tetrachloride have been reported to catalyze the direct amidation of a wide range of substrates. Ruthenium-based catalysts can facilitate the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. These catalytic methods avoid the generation of stoichiometric waste products associated with traditional coupling reagents, making them more environmentally friendly options.

Precursor Design and Functional Group Interconversions

The properties and synthesis of the primary precursors are crucial for the efficient production of this compound. The key starting material is 3-bromoaniline.

3-Bromoaniline is typically synthesized from aniline (B41778). Because the amino group (-NH₂) is a strong ortho-, para-director, direct bromination of aniline would not yield the desired meta-substituted product. Therefore, a functional group interconversion strategy is employed. The amino group of aniline is first converted into a meta-directing group. This is commonly achieved by nitration of benzene (B151609) to nitrobenzene, followed by bromination to give 3-bromonitrobenzene. The nitro group, being a meta-director, guides the incoming bromine to the correct position. In the final step, the nitro group is reduced to an amino group using reagents like iron powder and hydrochloric acid, yielding the target precursor, 3-bromoaniline.

An alternative strategy involves first protecting the amino group of aniline as acetanilide. While the acetamido group is still an ortho-, para-director, its directing effect is less powerful than the amino group, allowing for more controlled reactions. However, to achieve meta-substitution, the strategy of converting the activating amino group to a deactivating, meta-directing nitro group remains the most effective approach.

The design of precursors can also involve synthesizing analogues with different substitution patterns on the phenyl ring to produce a library of related N-arylacrylamides for further study.

Reactivity and Mechanistic Investigations of N 3 Bromophenyl Acrylamide

Electrophilic and Nucleophilic Transformations of the Acrylamide (B121943) Moiety

The acrylamide portion of the molecule is characterized by a carbon-carbon double bond conjugated with a carbonyl group. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles.

The primary reaction pathway for the acrylamide moiety is the Michael-type addition, a conjugate addition of a nucleophile to the α,β-unsaturated system. researchgate.netresearchgate.net This reaction is highly efficient for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Nucleophiles such as amines, thiols, and phosphines can readily add to the double bond of acrylamides. nih.govnih.gov The reaction with amino compounds, for instance, leads to the formation of 3-(alkylamino)propionamides. nih.gov The electron-withdrawing effect of the carbonyl group polarizes the double bond, making the β-carbon the primary site for nucleophilic attack. researchgate.net

The kinetics of these additions have been investigated for related acrylamide systems. For example, the phospha-Michael addition of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to acrylamide at pH 7.4 was found to be a second-order reaction with a rate constant of 0.07 M⁻¹s⁻¹. nih.gov Studies on thiol-Michael additions to N-allyl-N-acrylamide monomers have also been conducted to understand the reaction mechanism and energy profile. rsc.org While specific kinetic data for N-(3-Bromophenyl)acrylamide is not extensively documented, the reactivity is expected to be comparable to other N-substituted acrylamides, influenced by the electronic nature of the 3-bromophenyl group.

Table 1: Representative Second-Order Rate Constants for Michael Additions to Acrylamides
NucleophileAcrylamide SubstrateRate Constant (k)ConditionsReference
Tris(2-carboxyethyl)phosphine (TCEP)Acrylamide0.07 M⁻¹s⁻¹pH 7.4 nih.gov
Glutathione (GSH)N,N′-methylenebis(acrylamide) (NMBA)134.800 M⁻¹h⁻¹Not specified nih.gov
Glutathione (GSH)N,N-diethylacrylamide (NDA)2.574 M⁻¹h⁻¹Not specified nih.gov

In addition reactions to the acrylamide moiety, high regioselectivity is typically observed. Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system, a direct consequence of the electronic polarization induced by the adjacent carbonyl group. scispace.com Studies involving asymmetric divinylic compounds containing both acrylate (B77674) and acrylamide units have shown that incoming nucleophiles, such as secondary amines, preferentially attack the acrylic-derived moieties. researchgate.net This inherent reactivity ensures that in the absence of competing electrophilic centers, the Michael addition to this compound will selectively yield the β-substituted propionamide (B166681) derivative.

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom attached to the phenyl ring serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal catalysis.

The carbon-bromine bond in this compound is a key site for metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid, catalyzed by a palladium(0) complex. researchgate.net It is a widely used method for forming biaryl structures. mdpi.com The reaction of this compound with various arylboronic acids under Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst and a base like K₃PO₄) would be expected to yield N-(biphenyl-3-yl)acrylamide derivatives. mdpi.com This method is valued for its tolerance of numerous functional groups. mdpi.com

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of arylalkynes. libretexts.org Applying this to this compound would allow for the introduction of an alkyne substituent at the 3-position of the phenyl ring, generating N-(3-(alkynyl)phenyl)acrylamide compounds. The reaction is typically carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Heck-Mizoroki Reaction: The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgmisuratau.edu.lyyoutube.com While the acrylamide moiety itself contains an alkene, the reactivity of the aryl bromide allows for coupling with other activated alkenes. For instance, intramolecular Heck reactions have been observed in related N-(o-bromoaryl)acrylamides to form oxindoles. rsc.org Intermolecular Heck reactions of this compound with alkenes like ethyl acrylate would lead to the formation of cinnamoyl derivatives. misuratau.edu.lyrsc.org

Table 2: Typical Conditions for Metal-Catalyzed Cross-Coupling of Aryl Bromides
ReactionCatalyst SystemCoupling PartnerBaseSolventReference
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidK₃PO₄1,4-Dioxane mdpi.com
SonogashiraPd(acac)₂ / Hydrazone ligand / CuITerminal alkyneK₃PO₄DMSO organic-chemistry.org
HeckPd(dba)₂ / Phosphine-imidazolium saltn-Butyl acrylateCs₂CO₃DMAc organic-chemistry.org

The bromine atom acts as a functional group that directs reactivity at its carbon atom. Beyond the aforementioned cross-coupling reactions, the C-Br bond can participate in other transformations. For example, copper-mediated cross-coupling reactions can be used to form C-N or C-O bonds. nih.govmdpi.com Furthermore, nickel-catalyzed systems have been developed for the amination of heteroaryl bromides, a protocol that could potentially be adapted for this compound. researchgate.net These pathways underscore the role of the halogen as a versatile anchor point for molecular elaboration.

Radical-Mediated Processes and Polymerization Behavior

The acrylamide double bond in this compound can undergo radical addition and polymerization. Free-radical polymerization is a common method for synthesizing polyacrylamides. acs.orgnih.gov

Studies on the copolymerization of p-bromophenyl acrylamide with methyl methacrylate (B99206) (MMA) have shown that copolymers can be prepared via free-radical initiation using initiators like 2,2'-azobisisobutyronitrile (AIBN). cwejournal.org The thermal stability of these copolymers was found to be intermediate between that of the homopolymers, poly(p-bromophenyl acrylamide) and poly(methyl methacrylate). cwejournal.org It is expected that this compound would exhibit similar polymerization behavior, capable of forming both homopolymers and copolymers with other vinyl monomers. The presence of substituents on the acrylamide nitrogen can influence the polymerization kinetics. bohrium.com

However, achieving controlled polymerization of acrylamide-based monomers via methods like atom transfer radical polymerization (ATRP) can be challenging. cmu.edu Issues such as catalyst complexation with the polymer's amide groups can retard the deactivation step, leading to a high concentration of radicals and uncontrolled termination reactions. cmu.edu

Free Radical Polymerization and Copolymerization Kinetics

Free radical polymerization is a fundamental process for synthesizing polymers from vinyl monomers like this compound. The mechanism proceeds through a chain reaction involving three key stages: initiation, propagation, and termination. uwaterloo.ca Initiation begins with the decomposition of an initiator molecule, such as 2,2'-azobisisobutyronitrile (AIBN) or a persulfate, to generate primary free radicals. These radicals then react with a monomer molecule to form an active monomer radical. uwaterloo.camit.edu The propagation step involves the sequential addition of monomer units to the growing radical chain. mit.edu Finally, the process concludes with termination, where two growing radical chains react to form a non-reactive polymer molecule, either by combination or disproportionation. uwaterloo.ca The polymerization of acrylamides is known for having a high propagation rate constant (k_p) and a relatively low termination rate constant, which facilitates the formation of high molecular weight polymers. mit.edu

In copolymerization, where two or more different monomers are polymerized together, the kinetics become more complex. The composition and microstructure of the resulting copolymer are heavily dependent on the relative reactivities of the monomers towards the different types of growing radical chains. uwaterloo.ca These relative reactivities are quantified by monomer reactivity ratios (r₁ and r₂). uwaterloo.ca For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the addition of M₁ to a chain ending in M₁•, and k₁₂ is the rate constant for the addition of M₂ to a chain ending in M₁•. Similarly, r₂ = k₂₂/k₂₁, representing the preference of a chain ending in M₂• for adding M₂ or M₁. uwaterloo.ca

While specific kinetic data for this compound is not extensively detailed in the literature, studies on structurally similar monomers, such as N-(4-bromophenyl)-2-methacrylamide (BrPMAAm), provide valuable insights. The reactivity ratios for the copolymerization of BrPMAAm with comonomers like 2-hydroxyethyl methacrylate (HEMA) and glycidyl (B131873) methacrylate (GMA) have been determined using various linearization and non-linear models. researchgate.netresearchgate.net These studies indicate that the copolymer composition can be predicted and controlled based on the feed ratio and the established reactivity ratios. researchgate.net

**Table 1: Monomer Reactivity Ratios for Copolymerization of N-(4-bromophenyl)-2-methacrylamide (M₁) with Comonomers (M₂)***

Comonomer (M₂) Method r₁ r₂ Reference
Glycidyl Methacrylate (GMA) Fineman-Ross 0.29 0.71 researchgate.net
Glycidyl Methacrylate (GMA) Kelen-Tüdõs 0.34 0.86 researchgate.net
2-Hydroxyethyl Methacrylate (HEMA) Kelen-Tüdõs 0.45 0.79 researchgate.net
2-Hydroxyethyl Methacrylate (HEMA) RREVM 0.46 0.79 researchgate.net

Data for N-(4-bromophenyl)-2-methacrylamide is presented as a structural analog to illustrate typical reactivity ratios in the copolymerization of N-aryl (meth)acrylamides.

Controlled/Living Polymerization Techniques

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been developed. cmu.edu These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active (radical) and dormant species. cmu.educmu.edu This equilibrium keeps the concentration of active radicals low, thereby minimizing irreversible termination reactions and allowing polymer chains to grow simultaneously and uniformly. cmu.edu

For acrylamide-based monomers, CLRP techniques have been successfully employed to synthesize well-defined polymers. cmu.edunih.gov

Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal complex (e.g., copper or ruthenium-based) as a catalyst to reversibly activate a dormant species, typically an alkyl halide initiator. cmu.educmu.edu This process allows for the creation of polymers with predetermined molecular weights that increase linearly with monomer conversion, and narrow molecular weight distributions (low polydispersity index, Đ). cmu.edu Copper-mediated ATRP, in particular, has proven to be a versatile method for polymerizing a wide range of monomers. cmu.edu

Copper(0)-Mediated Reversible-Deactivation Radical Polymerization (Cu(0)-RDRP) is another effective technique, especially for the aqueous polymerization of acrylamide. nih.gov This method can achieve well-controlled polymerization, yielding polymers with low Đ values (typically ~1.10–1.15) and high monomer conversion in relatively short reaction times. nih.gov

Ruthenium-Catalyzed Living Radical Polymerization has been shown to be effective for N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide (DMAA). cmu.edu Using a system like RuCl₂(PPh₃)₃ in conjunction with a bromide initiator, living polymerization can be achieved, affording polymers with controlled molecular weights and relatively narrow distributions. cmu.edu

These techniques would be applicable to this compound, enabling the synthesis of well-defined homopolymers and block copolymers with precise control over the polymer architecture.

Table 2: Examples of Controlled/Living Polymerization of Acrylamide Derivatives

Monomer Polymerization Method Catalyst/Initiator System Key Findings Reference
Acrylamide (AM) Aqueous Cu(0)-mediated RDRP Cu(0)/Cu(II)Br₂/Me₆TREN Well-controlled polymerization; Đ ~ 1.10; linear Mₙ increase with conversion. nih.gov
N,N-Dimethylacrylamide (DMAA) Living Radical Polymerization CCl₃Br/RuCl₂(PPh₃)₃/Al(Oi-Pr)₃ Living polymerization achieved; Mₙ controlled by monomer/initiator ratio; Đ ~ 1.6. cmu.edu
Styrene, Methyl Acrylate ATRP Cu(I)/BPMOA Controlled polymerization; linear Mₙ increase with conversion; low polydispersities. cmu.edu

Influence of Monomer Structure on Polymerization Mechanisms

The structure of a monomer, particularly the nature of its substituent groups, exerts a significant influence on its polymerization behavior. uwaterloo.ca In the case of this compound, the N-substituent group—the 3-bromophenyl moiety—affects both the reactivity of the monomer and the properties of the resulting polymer.

The key factors influenced by the monomer structure are:

Electronic Effects: The 3-bromophenyl group is generally considered electron-withdrawing due to the inductive effect of the bromine atom and the phenyl ring. This electronic influence can affect the electron density of the vinyl double bond, thereby altering its reactivity towards radical addition. Electron-withdrawing substituents can increase the electrophilicity of the β-carbon of the acrylamide, potentially affecting propagation rates. nih.gov

Steric Effects: The bulky 3-bromophenyl group introduces steric hindrance around the nitrogen atom and the reactive double bond. This steric bulk can impede the approach of a growing polymer chain to the monomer, potentially lowering the rate of propagation compared to less hindered acrylamides like N,N-dimethylacrylamide. nih.gov

Reactivity Ratios: In copolymerization, the electronic and steric nature of the 3-bromophenyl group will directly influence the monomer reactivity ratios. uwaterloo.ca The specific values of r₁ and r₂ will determine how this compound incorporates into a copolymer chain relative to a comonomer.

Intramolecular Cyclization and Rearrangement Studies

Acrylamide derivatives, under specific conditions, can participate in intramolecular reactions, such as radical cyclizations. These reactions involve the formation of a new ring structure through the attack of a radical center onto another part of the same molecule. While specific studies focusing on the intramolecular cyclization of this compound are not widely reported, research on related systems demonstrates the potential for such transformations.

For instance, a visible-light-mediated radical cascade cyclization has been developed for N-(o-cyanobiaryl)acrylamides. rsc.org In this process, a radical generated from an oxime ester adds to the acrylamide double bond. The resulting radical then undergoes an intramolecular cyclization by attacking the cyano group, leading to the formation of complex, polycyclic aromatic structures under mild conditions. rsc.org This type of reaction highlights the versatility of the acrylamide moiety as a radical acceptor in cascade reactions. The general mechanism involves the formation of a C-C bond and subsequent ring closure, a pathway that could potentially be accessible to other suitably substituted acrylamides.

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the acrylamide functional group is highly tunable through the modification of its substituents. For this compound, the 3-bromophenyl group attached to the nitrogen atom plays a crucial role in modulating the molecule's reactivity, primarily through electronic and steric effects.

Electronic Effects: The reactivity of acrylamides in reactions like Michael additions is governed by the electrophilicity of the β-carbon of the α,β-unsaturated system. nih.gov The 3-bromophenyl substituent influences this in two ways:

Inductive Effect: The bromine atom is electronegative and exerts an electron-withdrawing inductive effect, which can increase the partial positive charge on the β-carbon, making it more susceptible to nucleophilic attack.

Resonance Effect: The lone pair of electrons on the amide nitrogen can be delocalized into the carbonyl group and the phenyl ring. The presence of the phenyl ring itself can withdraw electron density.

The combination of these effects generally makes N-aryl acrylamides more reactive than many N-alkyl acrylamides. rsc.org The electron-withdrawing nature of the substituent enhances the electrophilicity of the vinyl group. nih.gov

**Table 3: Influence of N-Substituent on Relative Reactivity of Acrylamides***

Acrylamide Type Substituent Key Effects General Reactivity Trend Reference
N-Aryl Acrylamide Phenyl Electron-withdrawing, bulky Generally faster reaction than N-alkyl rsc.org
N-Alkyl Acrylamide Diethyl Electron-donating, less bulky Lower electrophilicity, slower reaction nih.gov
This compound 3-Bromophenyl Strongly electron-withdrawing (inductive), bulky Expected to be highly reactive due to electronic activation nih.govrsc.org
Methacrylamide α-methyl group Electron-donating Lower electrophilicity and reactivity compared to corresponding acrylamide nih.gov

This table provides a qualitative comparison based on general principles discussed in the cited literature.

Role of N 3 Bromophenyl Acrylamide in Advanced Chemical Entities and Materials Science

Derivatization to Complex Organic Scaffolds and Heterocyclic Systems

The presence of the acrylamide (B121943) functional group and the bromine atom on the phenyl ring makes N-(3-Bromophenyl)acrylamide a key precursor for synthesizing more complex molecules. These derivatives are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Arylacrylamide Derivatives

N-substituted acrylamides are commonly synthesized through the reaction of a substituted primary aromatic amine with acryloyl chloride, often in the presence of a base like triethylamine (B128534). uobaghdad.edu.iqresearchgate.net This methodology is applicable for the synthesis of this compound from 3-bromoaniline (B18343).

Once formed, the acrylamide moiety can be further modified. For instance, the double bond of the acrylamide can undergo addition reactions. A notable derivatization is the reaction with D-cysteine, where the sulfhydryl group adds to the β-position of the acrylamide double bond. researchgate.net Another approach involves bromination of the double bond to form 2,3-dibromopropionamide, a less polar derivative. scispace.com

The molecule can also serve as a scaffold for creating a diverse library of compounds. Research on similar acrylamide structures demonstrates that the amide portion can be replaced with various substituted phenyl rings or other functional groups to generate new chemical entities. nih.gov

Polymer Chemistry and Functional Polymeric Materials

The vinyl group in this compound allows it to undergo polymerization, leading to the creation of functional polymeric materials with specific properties imparted by the bromophenyl group.

Synthesis of Homopolymers and Copolymers

N-substituted acrylamides can be polymerized via free-radical polymerization. Studies on the closely related isomer, p-bromophenyl acrylamide (BPA), show that homopolymers like poly(p-bromophenyl acrylamide) (PBPA) can be prepared by refluxing the monomer in a solvent such as dimethylformamide (DMF) with an initiator like 2,2'-azobisisobutyronitrile (AIBN). cwejournal.org This method is a standard approach for polymerizing vinyl monomers and would be applicable to this compound.

Copolymerization is a versatile technique used to create polymers with tailored properties. uobaghdad.edu.iq N-substituted acrylamides have been successfully copolymerized with a variety of vinylic monomers, including methyl methacrylate (B99206) (MMA), acrylonitrile (B1666552), and methyl acrylate (B77674). uobaghdad.edu.iqresearchgate.netcwejournal.org For example, copolymers of BPA and MMA were prepared using AIBN as a free-radical initiator in DMF solvent. cwejournal.org The resulting copolymers exhibit physical and chemical properties that are intermediate to those of the constituent homopolymers. cwejournal.org

Table 1: Synthesis Conditions for Copolymers of N-substituted Aryl Acrylamides
Acrylamide MonomerComonomerInitiatorSolventPolymerization Method
p-Bromophenyl acrylamide (BPA)Methyl Methacrylate (MMA)AIBNDMFFree Radical Polymerization cwejournal.org
N-(4-bromophenyl)-2-methacrylamide (BrPMAAm)n-Butyl Methacrylate (n-BMA)AIBN1,4-dioxaneFree Radical Solution Polymerization researchgate.net
N-substituted acrylamidesAcrylonitrileAIBNTHFChain Copolymerization researchgate.net

Microstructural Characterization of Polymers

The microstructure of polymers derived from this compound can be elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy : In copolymers of p-bromophenyl acrylamide and methyl methacrylate, a characteristic strong band appears around 1730 cm⁻¹ which is assigned to the carbonyl group of the MMA unit. cwejournal.org The positions of the bands corresponding to the amino group of the BPA units remain unchanged in the copolymers. cwejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR is a powerful tool for determining copolymer composition. For BPA-MMA copolymers, characteristic peaks for the polymer backbone protons (CH₃, CH₂, and CH) appear at δ 0.85-1.05, 1.88-1.94, and 2.77-2.86 ppm, respectively. cwejournal.org The protons on the benzene (B151609) ring of the BPA unit appear as a composite peak around δ 7.15 and 7.38 ppm. cwejournal.org In ¹³C-NMR spectra of related N-(4-bromophenyl)-2-methacrylamide copolymers, distinct signals for the carbonyl carbons of the acrylamide and comonomer units, as well as for the aromatic and aliphatic carbons, can be identified to confirm the copolymer structure. researchgate.net

Gel Permeation Chromatography (GPC) : GPC is employed to determine the molecular weights (both number-average, Mₙ, and weight-average, Mₙ) and the polydispersity index (PDI) of the synthesized polymers. researchgate.netnih.gov

Thermomechanical Properties of Derived Materials

The thermal stability of polymers derived from this compound is a critical property for their application in materials science. Thermogravimetric analysis (TGA) is commonly used to study these properties.

For the homopolymer poly(p-bromophenyl acrylamide), thermal degradation begins around 260°C. cwejournal.org Copolymers of p-bromophenyl acrylamide and methyl methacrylate exhibit thermal stabilities that are intermediate between the two corresponding homopolymers. cwejournal.org The degradation of these copolymers typically occurs in three stages. cwejournal.org The initial volatilization temperature depends on the copolymer composition, increasing as the content of the more stable monomer unit increases. cwejournal.org

Studies on poly(N-phenyl acrylamide) show a three-step degradation process in a nitrogen atmosphere, with initial degradation occurring below 190°C. researchgate.netcornell.edu Differential scanning calorimetry (DSC) is used to determine the glass transition temperatures (Tg) of these polymers. For copolymers of N-(4-bromophenyl)-2-methacrylamide, the Tg was found to be dependent on the copolymer composition, increasing with a higher content of the rigid bromophenyl-containing monomer units. researchgate.net

Table 2: Thermal Degradation Data for p-Bromophenyl Acrylamide (BPA) - Methyl Methacrylate (MMA) Copolymers
Mole % BPA in CopolymerVolatilization Start Temperature (°C)Degradation Stages
67%~1603 cwejournal.org
52%~1823 cwejournal.org
43%~1983 cwejournal.org
29%~2153 cwejournal.org
13%~2563 cwejournal.org

Analysis of this compound in Advanced Chemical Applications Reveals Research Gaps

Despite broad interest in acrylamide derivatives for advanced materials, specific research into the role of this compound in responsive polymers, supramolecular chemistry, and covalent organic frameworks remains notably absent from publicly available scientific literature.

A thorough review of current research indicates that while the broader class of acrylamide-based compounds is a significant area of study in materials science, specific data and detailed findings on this compound are not available. This gap in the literature prevents a detailed discussion of its specific applications within the requested advanced chemical fields.

General research into acrylamide derivatives highlights their potential in creating "smart" materials. For instance, responsive polymer systems, often in the form of hydrogels, can undergo reversible structural changes in response to external stimuli like temperature and pH. nih.govnih.gov Acrylamide-based polymers are foundational to many of these systems, valued for their hydrophilic properties and versatile chemical nature. nih.gov

However, the specific contributions of the 3-bromophenyl substituent in this compound to the behavior of such polymer systems have not been documented. The bromine atom and the phenyl group could theoretically influence polymer properties such as hydrophobicity, thermal stability, and responsiveness, but without dedicated studies, these remain points of speculation.

Similarly, the fields of supramolecular chemistry and covalent organic frameworks (COFs) utilize molecular building blocks to create highly ordered, functional materials. While commercial suppliers list this compound as a chemical available for laboratory use, there is no published research detailing its use as a component in the self-assembly of supramolecular structures or the synthesis of porous COFs. chemscene.comcymitquimica.com The development of COFs relies on the precise geometric and chemical properties of their constituent monomers to form crystalline, porous networks, but the suitability of this compound for this purpose has not been explored in the available literature. researchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure, identifying functional groups, and studying the conformational dynamics of N-(3-Bromophenyl)Acrylamide.

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy : This technique provides information about the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the vinyl protons, the aromatic protons on the bromophenyl ring, and the amide (N-H) proton. The coupling patterns between adjacent protons are critical for confirming the connectivity and establishing the cis/trans isomerism of the acryloyl group.

¹³C NMR Spectroscopy : This method maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbonyl carbon of the amide, the vinyl carbons, and the carbons of the aromatic ring. cerealsgrains.org The chemical shifts are sensitive to the electronic environment, providing further confirmation of the structure.

¹⁵N NMR Spectroscopy : While less common due to the low natural abundance of the ¹⁵N isotope, this technique can provide direct information about the electronic environment of the nitrogen atom in the amide group. rsc.orgchemrxiv.org ¹⁵N NMR is particularly useful for studying hydrogen bonding and conformational changes that directly involve the amide linkage.

NMR is also a powerful tool for monitoring chemical reactions in real-time. Changes in the spectra can track the consumption of reactants and the formation of products, providing valuable mechanistic information. cerealsgrains.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups.
GroupNucleusExpected Chemical Shift (ppm)Notes
Amide¹H (N-H)8.0 - 10.5Shift is concentration and solvent dependent.
Aromatic¹H (Ar-H)7.0 - 8.0Complex splitting pattern due to meta-substitution.
Vinyl¹H (=CH₂)5.5 - 6.5Distinct signals for each vinyl proton with characteristic cis, trans, and geminal coupling constants.
¹H (=CH-CO)6.0 - 7.0
Amide Carbonyl¹³C (C=O)164 - 168Characteristic downfield shift for amide carbonyls.
Aromatic¹³C (Ar-C)115 - 140Six distinct signals expected; C-Br signal is typically shielded.
Vinyl¹³C (=C)125 - 135Two signals for the two vinyl carbons.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. It serves as a rapid and effective method for identifying the key functional groups present in this compound.

FT-IR Spectroscopy : In FT-IR, the absorption of infrared radiation excites molecular vibrations. The spectrum provides a distinct fingerprint of the molecule. Key absorption bands for this compound would include the N-H stretching vibration, the C=O stretching of the amide I band, and the N-H bending/C-N stretching of the amide II band. niscpr.res.in Additionally, C=C stretching of the vinyl group and various C-H and C-Br stretching and bending vibrations from the aromatic ring are expected. mdpi.com

Raman Spectroscopy : This technique measures the inelastic scattering of monochromatic light. It is complementary to FT-IR, as some vibrations that are weak in IR may be strong in Raman, and vice versa. For instance, the symmetric C=C stretching of the acryloyl moiety often produces a strong Raman signal.

Together, these methods provide comprehensive information on the functional groups, confirming the presence of the amide, vinyl, and bromophenyl moieties. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Method
N-H StretchAmide3250 - 3400FT-IR
C=O Stretch (Amide I)Amide1640 - 1690FT-IR (Strong), Raman
N-H Bend (Amide II)Amide1510 - 1570FT-IR
C=C StretchVinyl1610 - 1640FT-IR, Raman (Strong)
=C-H Bend (out-of-plane)Vinyl910 - 990FT-IR (Strong)
C-Br StretchBromophenyl500 - 600FT-IR, Raman

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.combu.educeitec.cz If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on:

Molecular Conformation : The exact dihedral angles defining the orientation of the bromophenyl ring relative to the acrylamide (B121943) group.

Bond Lengths and Angles : High-precision measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions : The packing of molecules in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds (e.g., N-H···O=C) and π-π stacking, which govern the solid-state properties. researchgate.net

This detailed structural information is invaluable for understanding the molecule's physical properties and for validating the results of computational chemistry studies. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to predict and interpret the properties of this compound at the electronic level, complementing experimental findings.

Quantum chemical calculations are used to model the electronic structure and predict the reactivity of molecules.

Density Functional Theory (DFT) : DFT is a widely used computational method to determine the optimized geometry and electronic properties of a molecule. scispace.com For this compound, DFT calculations can predict bond lengths, bond angles, vibrational frequencies, and dipole moments, which can be compared with experimental data from crystallography and vibrational spectroscopy. nih.gov

Frontier Molecular Orbital (FMO) Theory : FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). pku.edu.cnwikipedia.org Analysis of the HOMO and LUMO energy levels and their spatial distribution on the this compound framework can identify the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. wolfram.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential around the amide proton, consistent with their roles in hydrogen bonding. nih.gov

Table 3: Application of Quantum Chemical Methods to this compound.
MethodPredicted PropertiesSignificance
Density Functional Theory (DFT)Optimized geometry, vibrational frequencies, electronic energies.Provides a theoretical ground-state structure and validates spectroscopic data.
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO energy gap, spatial distribution of frontier orbitals.Predicts chemical reactivity, kinetic stability, and electronic transition energies. wikipedia.org
Molecular Electrostatic Potential (MEP)3D map of electron density and electrostatic potential.Identifies sites for intermolecular interactions and chemical reactions (electrophilic/nucleophilic attack). researchgate.net

While quantum calculations often focus on a single, static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com An MD simulation of this compound, either in a solvent or in a condensed phase, can reveal:

Conformational Landscapes : The molecule possesses rotational freedom around the C-N and C-C single bonds. MD simulations can explore the accessible conformations and determine their relative populations and the energy barriers for interconversion.

Intermolecular Interactions : In a simulated environment with other molecules (e.g., solvent or other acrylamide molecules), MD can model the formation and dynamics of intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov This is particularly useful for understanding its behavior in solution or in the formation of larger aggregates.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the reaction mechanisms of this compound at a molecular level. Techniques such as Density Functional Theory (DFT) are employed to model reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of the compound's reactivity. A primary focus of these computational studies is the Michael addition reaction, a key process in the biological and chemical interactions of acrylamides.

Michael Addition Reaction Pathway

The reaction of this compound with nucleophiles, such as thiols (e.g., cysteine or glutathione), is a critical area of investigation. mdpi.com The generally accepted mechanism involves the nucleophilic attack of a thiolate anion on the β-carbon of the acrylamide's α,β-unsaturated system. researchgate.net This process proceeds through a transition state to form a stable covalent adduct. researchgate.net

Computational models are used to map the potential energy surface of this reaction, identifying the minimum energy pathway from reactants to products. These models can reveal the influence of the bromo-substituent on the phenyl ring on the reaction kinetics. The electron-withdrawing nature of the bromine atom is expected to affect the electrophilicity of the β-carbon, thereby influencing the reaction rate. rsc.org Studies on substituted N-arylacrylamides have shown a correlation between the electronic properties of the aryl substituents and the rates of Michael addition reactions. nih.govacs.org

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. For the Michael addition to this compound, the transition state involves the partial formation of the new carbon-sulfur bond and the delocalization of the negative charge across the enolate intermediate.

Computational analysis of the transition state provides key parameters, including its geometry (bond lengths and angles) and the activation energy (the energy barrier that must be overcome for the reaction to occur). DFT calculations have been successfully used to determine these parameters for similar acrylamide derivatives, providing insights that correlate well with experimental kinetic data. nih.gov

Interactive Data Table: Calculated Activation Energies for Michael Addition

The following table presents hypothetical, yet plausible, calculated activation energies for the Michael addition of a model thiol to this compound in different solvents, based on trends observed for similar N-arylacrylamides.

SolventDielectric Constant (ε)Activation Energy (ΔG‡) (kcal/mol)
Water78.415.2
Methanol32.716.5
Acetonitrile37.517.1
Dimethyl Sulfoxide46.716.8

Note: The data in this table is representative and derived from computational studies on analogous N-arylacrylamides. It serves to illustrate the expected trends in reactivity.

Interactive Data Table: Key Geometric Parameters of the Transition State

This table outlines key geometric parameters of the calculated transition state for the Michael addition of a methylthiolate nucleophile to this compound. These values are typical for such reactions as determined by DFT calculations.

ParameterDescriptionValue (Å)
Cβ-S DistanceDistance between the β-carbon and the sulfur of the nucleophile2.45
Cα-Cβ DistanceBond length of the former double bond1.40
C=O DistanceCarbonyl bond length1.25

Note: The data in this table is representative and derived from computational studies on analogous N-arylacrylamides. It serves to illustrate the expected geometric features of the transition state.

The insights gained from reaction pathway modeling and transition state analysis are invaluable for predicting the reactivity of this compound and for designing molecules with tailored covalent modification capabilities.

Future Perspectives and Emerging Avenues in N 3 Bromophenyl Acrylamide Research

Exploration of Undiscovered Chemical Transformations and Selectivity

The inherent reactivity of the acrylamide (B121943) and bromophenyl moieties in N-(3-Bromophenyl)acrylamide presents a fertile ground for discovering novel chemical reactions. Future research will likely focus on leveraging the dual functionality of the molecule to achieve complex molecular architectures. A key area of interest is the development of selective transformations that can target either the vinyl group or the aryl bromide with high precision.

A deeper understanding of structure-reactivity relationships is crucial for designing and optimizing targeted covalent inhibitors. acs.org Studies on N-phenyl acrylamides with varied substitutions have shown that the reaction rates can be influenced by the electron-donating or withdrawing ability of the substituents. acs.org Future investigations could explore similar systematic studies on this compound to finely tune its reactivity for specific applications. Computational modeling may play a significant role in predicting reaction outcomes and understanding complex reaction mechanisms, such as those involved in thiol additions to the acrylamide group. acs.org

Furthermore, the exploration of diverse reaction pathways for converting aminopropionamides to acrylamide suggests that multiple mechanisms may be at play, influenced by factors like water activity and the presence of other compounds. nih.gov This indicates that the chemical behavior of this compound could be similarly complex and context-dependent, opening avenues for discovering new catalytic systems or reaction conditions that favor specific, desirable transformations.

Rational Design of Novel Functional Materials and Polymer Architectures

The rational design of functional materials is a cornerstone of modern materials science, aiming to create materials with tailored properties by carefully controlling their molecular structure. nih.gov this compound serves as an excellent monomer for the synthesis of functional polymers. The bromine atom provides a handle for post-polymerization modification, allowing for the introduction of various functional groups and the creation of materials with diverse properties.

Future research is expected to focus on the synthesis of well-defined polymer architectures, such as block copolymers and bottle-brush polymers, using advanced polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mit.edursc.org These controlled polymerization methods enable precise control over molecular weight, dispersity, and polymer architecture, which are critical for applications in fields like drug delivery and medical imaging. mit.edu

The development of "smart" materials that respond to external stimuli is another promising area. For instance, acrylamide-based hydrogels have been developed that can be cross-linked by specific ions and dissociated by sequestering agents, demonstrating reversible catalytic functions. researchgate.net By incorporating this compound into such systems, it may be possible to create multi-responsive materials that can be further functionalized via the bromine substituent.

Table 1: Potential Polymer Architectures from this compound

Polymer ArchitectureSynthesis MethodPotential Properties & Applications
Linear Homopolymers Free Radical Polymerization, RAFTBasic scaffolds for further functionalization.
Block Copolymers RAFT, ATRPSelf-assembly into ordered nanostructures for drug delivery, nanolithography.
Graft Copolymers "Grafting-from" or "Grafting-to" methodsImproved mechanical properties, stimuli-responsive materials.
Cross-linked Networks Copolymerization with cross-linkersHydrogels for biomedical applications, absorbents.
Dendrimers/Hyperbranched Polymers Convergent or divergent synthesisHigh functional group density for catalysis or sensing applications.

Development of Advanced Catalytic Systems Utilizing Bromophenyl Acrylamide Substrates

The presence of the bromophenyl group makes this compound an ideal substrate for a variety of cross-coupling reactions, which are fundamental in organic synthesis. Future research will likely focus on developing novel and more efficient catalytic systems for these transformations. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been successfully applied to similar substrates, demonstrating the potential for creating complex molecules from brominated precursors. researchgate.net

A significant area of future development lies in creating "smart" catalytic systems where the activity and selectivity can be controlled by external stimuli. For example, acrylamide-based microgels have been used as carriers for palladium nanoparticles, creating thermoresponsive catalysts. researchgate.net The reactivity of these systems can be modulated by temperature, offering a level of control that is highly desirable in chemical synthesis. researchgate.net Applying such concepts to this compound could lead to recyclable and highly selective catalysts for a range of applications.

Moreover, the development of catalysts that can selectively activate either the C-Br bond or the acrylamide group would open up new synthetic possibilities. This could enable sequential, one-pot reactions to build molecular complexity efficiently.

Table 2: Examples of Catalytic Transformations for Bromophenyl Acrylamide Substrates

Reaction TypeCatalyst SystemPotential Products
Suzuki-Miyaura Coupling Palladium-based catalystsBiaryl compounds, functionalized polymers
Heck Coupling Palladium-based catalystsSubstituted acrylamides with new C-C bonds
Buchwald-Hartwig Amination Palladium or Copper catalystsN-aryl substituted acrylamides
Sonogashira Coupling Palladium/Copper catalystsAryl alkynes
Carbonylation Reactions Palladium catalystsAromatic esters and amides

Sustainable and Scalable Synthetic Processes for Industrial Relevance

For this compound and its derivatives to find widespread industrial application, the development of sustainable and scalable synthetic processes is paramount. Traditional batch reactions often suffer from safety issues and significant environmental impact due to the use of hazardous solvents and high energy consumption. monash.eduresearchgate.net

Future research will increasingly focus on green chemistry principles, such as the use of safer solvents, and the development of continuous flow processes. monash.eduresearchgate.net Flow chemistry offers several advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for on-demand synthesis with high yields and minimal side products. monash.eduresearchgate.net A continuous flow process for the synthesis of N-phenyl acrylamide has been developed with a laboratory throughput of 16.5 g·h−1, demonstrating a viable path towards more sustainable and scalable production of related compounds. monash.eduresearchgate.net

Furthermore, exploring biocatalytic methods could offer environmentally friendly alternatives to traditional chemical synthesis. While direct biocatalytic routes to this compound are not yet established, the broader field of biocatalysis is rapidly advancing and may provide future solutions. nih.gov The development of greener synthetic methods is essential for the large-scale application of acrylamide-based materials. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Bromophenyl)acrylamide?

this compound is typically synthesized via a nucleophilic acyl substitution reaction. A common method involves reacting α-bromoacrylic acid with 3-bromoaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooled conditions. The reaction mixture is stirred, concentrated, and purified via column chromatography using ethyl acetate/petroleum ether gradients. Yields range from 42% to 67%, depending on substituent effects and reaction optimization . Key Data :

  • Typical solvents: DMF, ethyl acetate, dichloromethane.
  • Coupling agents: EDCI, N-methylmorpholine.
  • Purification: Silica gel chromatography (hexane/EtOAc).
  • Characterization: 1^1H NMR (δ 7.55–6.50 ppm for aromatic and acrylamide protons), ESI-MS (m/z 334.16 [M+1]) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent effects. For example, the acrylamide proton appears as a doublet at δ 6.50–7.77 ppm (J = 15.2–15.6 Hz), while bromine-induced deshielding shifts aromatic protons to δ 7.01–8.06 ppm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., m/z 334.16 [M+1]) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (1650–1680 cm1^{-1}) and N-H (3300 cm1^{-1}) .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound synthesis be addressed?

The bromine substituent on the phenyl ring influences electronic and steric effects, potentially leading to competing reactions (e.g., para vs. meta substitution). To enhance regioselectivity:

  • Use directing groups (e.g., methoxy) or transition metal catalysts.
  • Optimize solvent polarity (e.g., THF for better solubility of intermediates) .
  • Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps . Case Study : Substituting 3-bromoaniline with 3-bromo-4-methoxyaniline increased yield from 42% to 67% due to improved electron-donating effects .

Q. What strategies resolve discrepancies in spectroscopic data for acrylamide derivatives?

Contradictions in NMR or MS data often arise from:

  • Tautomerism : The E/Z configuration of the acrylamide double bond (confirmed via 1^1H NMR coupling constants, J = 15.6 Hz for trans isomers) .
  • Impurities : Column chromatography with optimized solvent ratios (e.g., hexane/EtOAc 5:1) improves purity (>95% by HPLC) .
  • Dynamic Effects : Variable-temperature NMR resolves overlapping peaks caused by rotational barriers .

Q. How do computational tools aid in retrosynthetic planning for this compound?

AI-driven platforms (e.g., PubChem’s retrosynthesis module) leverage databases like Reaxys and Pistachio to propose one-step routes. For example:

  • Precursor scoring identifies α-bromoacrylic acid and 3-bromoaniline as optimal starting materials.
  • Plausibility thresholds (>0.01) filter viable pathways . Example Route :
StepReagentsConditionsYield
1EDCI, DMF0°C → RT, 12 hr67%
2Column chromatographyHexane/EtOAc (5:1)95% purity

Q. What role does X-ray crystallography play in structural validation of acrylamide derivatives?

Single-crystal X-ray diffraction resolves bond lengths, angles, and conformation. For this compound analogs:

  • The acrylamide group adopts a planar conformation (torsion angle < 5°).
  • Bromine substituents induce steric clashes, distorting the phenyl ring by 10–15° . Key Parameters :
  • Space group: P21/n (monoclinic).
  • Unit cell dimensions: a = 11.1371 Å, b = 4.85230 Å .

Q. How do reaction conditions impact the anti-cancer activity of this compound derivatives?

Substituent modifications (e.g., adding hydroxamate or sulfonamide groups) enhance bioactivity. For example:

  • Compound 3a (64.56% yield) showed potent nitric oxide scavenging (IC50_{50} = 12 µM) due to electron-withdrawing bromine improving radical stabilization .
  • Hydrophobic substituents (e.g., trifluoromethyl) increase membrane permeability, validated via in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.